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Introduction
Ivermectin, a macrocyclic lactone, is a widely used antiparasitic agent with a broad spectrum of

activity.[1][2] Its primary mechanism of action in invertebrates involves binding to glutamate-

gated chloride channels, leading to paralysis and death of the parasite.[1][3][4] More recently,

ivermectin has been investigated for its potential antiviral and anticancer properties.[5][6][7] In

vitro studies have suggested that ivermectin can inhibit the replication of various viruses,

including SARS-CoV-2, by targeting the importin α/β-mediated nuclear transport of viral

proteins.[8][9][10][11][12][13] This document provides detailed application notes and protocols

for a range of in vitro assays to evaluate the efficacy of ivermectin against both parasitic and

viral targets.

Data Presentation: Quantitative Efficacy of
Ivermectin
The following tables summarize the in vitro efficacy of ivermectin against various parasites and

viruses as reported in the scientific literature. These values, primarily half-maximal inhibitory

concentration (IC50), half-maximal effective concentration (EC50), and half-maximal cytotoxic

concentration (CC50), are crucial for comparing the potency and therapeutic index of the drug.

Table 1: Antiparasitic Activity of Ivermectin in vitro
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Parasite
Species

Assay Type Key Parameter Value Reference

Sarcoptes

scabiei

Mite Viability

Assay
LC50 (24h) 1.8 µM [14]

Sarcoptes

scabiei

Mite Viability

Assay

Killing Time (100

µg/g)
60 min [15]

Sarcoptes

scabiei

Mite Viability

Assay

Mean Survival

Time (1%

solution)

2-3 hours [16]

Caenorhabditis

elegans

Nematode

Viability Assay
- - [17]

Table 2: Antiviral Activity of Ivermectin in vitro
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Virus Cell Line Assay Type
Key
Parameter

Value Reference

SARS-CoV-2 Vero-hSLAM
Viral RNA

Reduction

~5000-fold

reduction at

48h (5 µM)

[5][10]

SARS-CoV-2 A549-ACE2
FLuc-reporter

Virus Assay
IC50 6.8 µM [17]

SARS-CoV-2 A549-hACE2 - EC50 2.1-2.36 µM [18]

SARS-CoV-2 Vero E6 - EC50 3-3.6 µM [18]

SARS-CoV-2 Calu-3 - EC50 3.36 µM [18]

SARS-CoV-2

(various

strains)

- - EC50
5.1 ± 0.5 to

6.7 ± 0.4 µM
[19]

HIV-1 HeLa - -

Potent

antiviral

activity

[8][9][11]

Dengue Virus - - -

Potent

antiviral

activity

[8][9][11]

Usutu Virus Vero CCL-81 - IC50
0.55 ± 0.03

µM
[20]

Usutu Virus A549 - IC50
1.94 ± 0.21

µM
[20]

Usutu Virus TME-R - IC50
1.38 ± 0.16

µM
[20]

Pseudorabies

Virus (PRV)
BHK-21 -

Dose-

dependent

inhibition

- [12]

Table 3: Cytotoxicity of Ivermectin in vitro
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Cell Line Assay Type Key Parameter Value Reference

Vero CCL-81 WST-8 CC50 7.24 ± 0.67 µM [20]

A549 WST-8 CC50 15.18 ± 1.33 µM [20]

TME-R WST-8 CC50 8.26 ± 1.11 µM [20]

HeLa MTT Assay -

Significant

inhibition at 2.5-

20 µmol/L

[21]

RAW264.7 LDH Assay -
Significant

cytotoxicity
[22]

CHOK1 - -

Significant

cytotoxicity >

50.0 mg/mL

[23]

Experimental Protocols
Antiparasitic Efficacy Assays
This protocol is adapted from methods used to assess the in vitro acaricidal activity of

ivermectin.[14][15][24]

Materials:

Live Sarcoptes scabiei mites (larvae, nymphs, or adults)

Ivermectin stock solution (e.g., in DMSO or ethanol)

Appropriate diluent (e.g., mineral oil, PBS, or culture medium)

Petri dishes (35 mm)

Microscope

Fine needle or probe

Incubator (35°C, 80% relative humidity)
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Protocol:

Preparation of Test Substance: Prepare serial dilutions of ivermectin in the chosen diluent to

achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). A negative control group

should consist of the diluent alone.

Mite Collection: Carefully collect mites from skin scrapings of an infested host.

Assay Setup:

Coat the bottom of the petri dishes with a thin layer of the ivermectin solution or the control

diluent.

Carefully place a set number of live mites (e.g., 10-20) into each petri dish.

Incubation: Incubate the petri dishes at 35°C and 80% relative humidity.

Viability Assessment: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), observe the

mites under a microscope. Mites are considered dead if they show no movement, even after

being gently prodded with a fine needle.

Data Analysis: Record the number of dead mites at each time point for each concentration.

Calculate the percentage of mortality and determine the lethal concentration (LC50) or the

mean survival time.

Antiviral Efficacy Assays
This is a gold-standard assay to quantify the neutralization of viral infectivity.[25][26]

Materials:

Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

Virus stock of known titer (plaque-forming units/mL)

Ivermectin stock solution

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
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Semi-solid overlay (e.g., agarose or methylcellulose)

Crystal violet staining solution

6-well or 24-well cell culture plates

CO2 incubator (37°C, 5% CO2)

Protocol:

Cell Seeding: Seed the host cells in culture plates and grow them to a confluent monolayer.

Preparation of Ivermectin-Virus Mixture:

Prepare serial dilutions of ivermectin in a serum-free culture medium.

Mix each dilution with an equal volume of virus suspension containing a known number of

plaque-forming units (e.g., 100 PFU).

Include a virus-only control (no ivermectin).

Incubate the mixtures at 37°C for 1-2 hours to allow ivermectin to interact with the virus.

Infection:

Wash the cell monolayers with PBS.

Inoculate the cells with the ivermectin-virus mixtures.

Incubate for 1 hour to allow for viral adsorption.

Overlay:

Gently remove the inoculum.

Add the semi-solid overlay to each well. This restricts the spread of progeny virus to

adjacent cells, resulting in the formation of localized plaques.
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Incubation: Incubate the plates for 2-4 days, depending on the virus, until visible plaques are

formed.

Plaque Visualization and Counting:

Fix the cells (e.g., with 10% formalin).

Remove the overlay and stain the cell monolayer with crystal violet. Plaques will appear as

clear zones against a background of stained, uninfected cells.

Count the number of plaques in each well.

Data Analysis: Calculate the percentage of plaque reduction for each ivermectin

concentration compared to the virus-only control. The EC50 is the concentration of

ivermectin that reduces the number of plaques by 50%.

This assay utilizes a recombinant virus expressing a reporter gene (e.g., luciferase) to quantify

viral replication.[17]

Materials:

Host cell line susceptible to the virus (e.g., A549-ACE2 for SARS-CoV-2)

Recombinant virus expressing a reporter gene

Ivermectin stock solution

Cell culture medium

Luciferase assay reagent

Luminometer

96-well cell culture plates

Protocol:

Cell Seeding: Seed the host cells in a 96-well plate and allow them to adhere overnight.
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Compound Treatment and Infection:

Prepare serial dilutions of ivermectin in culture medium.

Add the ivermectin dilutions to the cells.

Infect the cells with the reporter virus at a specific multiplicity of infection (MOI).

Include a virus-only control and a no-virus control.

Incubation: Incubate the plate for a defined period (e.g., 48 hours).

Luciferase Assay:

Lyse the cells and add the luciferase assay reagent according to the manufacturer's

instructions.

Measure the luminescence using a luminometer.

Data Analysis: The luminescence signal is proportional to the level of viral replication.

Calculate the percentage of inhibition for each ivermectin concentration relative to the virus-

only control. Determine the EC50 value.

Cytotoxicity Assays
It is crucial to assess the cytotoxicity of ivermectin in parallel with efficacy assays to determine

its therapeutic index.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[21]

Materials:

Cell line used in the efficacy assays

Ivermectin stock solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or acidified isopropanol)
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96-well cell culture plates

Microplate reader

Protocol:

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

Compound Treatment: Treat the cells with the same serial dilutions of ivermectin used in the

efficacy assays. Include a vehicle-only control.

Incubation: Incubate for the same duration as the efficacy assay (e.g., 48 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with

active metabolism will reduce the yellow MTT to a purple formazan.

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the

percentage of cell viability for each ivermectin concentration relative to the control. The CC50

is the concentration of ivermectin that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflows
Signaling Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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